3-fluoro-N-(pyridin-4-yl)benzamide
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Description
3-fluoro-N-(pyridin-4-yl)benzamide is a useful research compound. Its molecular formula is C12H9FN2O and its molecular weight is 216.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-fluoro-N-4-pyridinylbenzamide is 216.06989108 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent pH Sensors
Research on heteroatom-containing organic fluorophores has led to the development of fluorescent pH sensors. One such molecule, constructed from a luminogen with tunable Aggregation-Induced Emission (AIE) and Intramolecular Charge Transfer (ICT) characteristics, demonstrates reversible emission switching between blue and dark states through protonation and deprotonation. This behavior enables its application as a fluorescent pH sensor in various states and as a chemosensor for detecting acidic and basic organic vapors, which could potentially extend to compounds structurally related to 3-fluoro-N-4-pyridinylbenzamide (Yang et al., 2013).
Selective Chemosensors
Pyridinyl-dansyl conjugates synthesized through click chemistry have demonstrated selective sensitivity to Al(3+) ions, based on internal charge transfer (ICT) processes. These findings suggest potential applications of pyridinyl-based structures, similar to 3-fluoro-N-4-pyridinylbenzamide, in the development of selective ratiometric and colorimetric chemosensors for various metal ions (Maity & Govindaraju, 2010).
Molecular Docking and Drug Development
Molecular docking studies on compounds structurally related to 3-fluoro-N-4-pyridinylbenzamide have provided insights into the orientations and active conformations of inhibitors when complexed with target enzymes like c-Met kinase. These studies facilitate the analysis of molecular features contributing to high inhibitory activity and support the development of novel drug candidates (Caballero et al., 2011).
Fluorination of Heteroarenes
Innovative methods for the site-selective fluorination of carbon-hydrogen bonds adjacent to nitrogen in pyridines and diazines have been developed, using silver(II) fluoride. This technique allows for the introduction of fluorine into heteroarenes under mild conditions, potentially applicable to compounds like 3-fluoro-N-4-pyridinylbenzamide, enabling the creation of fluorinated derivatives of medicinally important molecules (Fier & Hartwig, 2013).
Novel Synthesis Approaches
A new strategy for synthesizing poly-substituted pyridines, including those with 3-fluoro substitutions, has been developed. This method involves a tandem C-F bond cleavage protocol, enabling the efficient synthesis of complex pyridine derivatives under metal-free conditions. Such advancements in synthetic chemistry could be relevant for the synthesis and functionalization of 3-fluoro-N-4-pyridinylbenzamide derivatives (Chen et al., 2010).
Properties
IUPAC Name |
3-fluoro-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTWXEOKGHKFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304118 |
Source
|
Record name | 3-Fluoro-N-4-pyridinylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113204-24-3 |
Source
|
Record name | 3-Fluoro-N-4-pyridinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113204-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-N-4-pyridinylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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